Allyl 2-furoate
Overview
Description
Allyl 2-furoate: is an organic compound with the molecular formula C8H8O3 . It is an ester derived from 2-furoic acid and allyl alcohol. This compound is known for its pleasant caramel-like odor and is often used in the flavor and fragrance industry .
Mechanism of Action
Target of Action
Allyl 2-furoate, a non-volatile compound, has been shown to have insecticidal properties against lepidoptera . The primary target of this compound is the fatty acid synthase enzyme of the target insect . This enzyme is essential for the production of fatty acids, which are crucial components of the insect’s cell membranes .
Mode of Action
This compound interacts with its target by binding to the fatty acid synthase enzyme . This binding inhibits the enzyme’s activity, disrupting the production of fatty acids . The disruption in fatty acid synthesis leads to a deficiency in the components necessary for the formation and maintenance of cell membranes in the insect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway . By inhibiting the fatty acid synthase enzyme, this compound disrupts this pathway, leading to a decrease in the production of fatty acids . The downstream effects of this disruption include impaired cell membrane formation and function, which can lead to the death of the insect .
Pharmacokinetics
Its physical properties such as its boiling point (206-209 °c) and density (1.181 g/mL at 25 °C) suggest that it may be relatively stable and could potentially be absorbed and distributed in an organism’s body. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of fatty acid synthesis . This disruption leads to a deficiency in the components necessary for cell membrane formation, impairing the integrity and function of the insect’s cells . Ultimately, this can lead to the death of the insect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature could potentially affect the compound’s stability and efficacy, given its specific boiling point and density . Additionally, the presence of other substances or compounds in the environment could potentially interact with this compound, affecting its action.
Biochemical Analysis
Biochemical Properties
Allyl 2-furoate plays a significant role in biochemical reactions, particularly due to its interactions with enzymes and proteins. It has been shown to inhibit acetylcholinesterase and phosphodiesterase, enzymes crucial for neurotransmitter release and muscle contraction . Additionally, this compound binds to the fatty acid synthase enzyme, disrupting the synthesis of fats and proteins . These interactions highlight its potential as an insecticidal agent and its broader biochemical relevance.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting key enzymes, leading to disruptions in neurotransmitter release and muscle contraction . This compound also affects cell signaling pathways and gene expression, particularly those involved in oxidative stress and inflammation . The impact on cellular metabolism includes alterations in the synthesis of fats and proteins, which can lead to significant changes in cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. By inhibiting acetylcholinesterase and phosphodiesterase, it disrupts neurotransmitter release and muscle contraction . Additionally, its binding to fatty acid synthase leads to a disruption in the synthesis of essential biomolecules . These molecular interactions result in changes in gene expression and enzyme activity, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have significant biochemical effects . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of key enzymes and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits target enzymes without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including disruptions in cellular metabolism and potential toxicity . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to fatty acid synthesis. It interacts with enzymes such as fatty acid synthase, leading to disruptions in the production of fats and proteins . These interactions can affect metabolic flux and metabolite levels, resulting in significant changes in cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its solubility in solvents such as ether, chloroform, benzene, and ethyl acetate facilitates its distribution within biological systems . The compound’s localization and accumulation in target tissues, such as those containing alkene groups, further influence its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, contributing to its overall biochemical impact.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Allyl 2-furoate can be synthesized through the esterification of 2-furoic acid with allyl alcohol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction with 2-Furoyl Chloride: Another method involves the reaction of 2-furoyl chloride with allyl alcohol in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound generally follows the esterification route due to its simplicity and cost-effectiveness. The process involves continuous removal of water to shift the equilibrium towards the formation of the ester. The reaction mixture is then purified through distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl 2-furoate can undergo oxidation reactions, particularly at the allyl group.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the allyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated esters.
Substitution: Methoxy derivatives.
Scientific Research Applications
Chemistry:
- Allyl 2-furoate is used as a building block in organic synthesis. Its reactivity makes it a valuable intermediate in the preparation of more complex molecules .
Biology and Medicine:
- The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties .
Industry:
- In the flavor and fragrance industry, this compound is used to impart a caramel-like aroma to various products. It is also used in the formulation of perfumes and other scented products .
Comparison with Similar Compounds
Ethyl 2-furoate: Similar in structure but with an ethyl group instead of an allyl group.
Methyl 2-furoate: Contains a methyl group and is used similarly in the flavor industry.
Furfuryl propionate: Another ester with a furan ring, used in flavors and fragrances.
Uniqueness:
- Allyl 2-furoate is unique due to its allyl group, which imparts distinct reactivity compared to its ethyl and methyl counterparts. This reactivity makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
prop-2-enyl furan-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-2-5-11-8(9)7-4-3-6-10-7/h2-4,6H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRQTHAMRUOPBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063353 | |
Record name | Allyl 2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless or pale straw liquid which darkens when exposed to air and daylight: has a caramelic, fruity odour | |
Record name | Allyl 2-furoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/542/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
206.00 to 209.00 °C. @ 760.00 mm Hg | |
Record name | 2-Propenyl 2-furancarboxylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036907 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.181 (23°) | |
Record name | Allyl 2-furoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/542/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4208-49-5 | |
Record name | 2-Propen-1-yl 2-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4208-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Allyl furoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyl 2-furoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18604 | |
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Record name | 2-Furancarboxylic acid, 2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Allyl 2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl 2-furoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.936 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ALLYL FUROATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X7Y34707N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Propenyl 2-furancarboxylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036907 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Allyl 2-furoate compare to other allyl esters in terms of insecticidal activity against lepidopteran pests?
A: Research suggests that this compound exhibits insecticidal activity against lepidopteran pests, but it might not be the most potent compound within its class. While this compound demonstrated some toxicity in insect cell lines and against Spodoptera littoralis larvae [], other allyl esters like Allyl cinnamate consistently showed higher efficacy across various assays [, ]. For instance, in tests against Cydia pomonella, Grapholita molesta, and Lobesia botrana eggs, Allyl cinnamate consistently achieved lower LC50 values (indicating higher toxicity) compared to this compound []. Similarly, Allyl cinnamate was more toxic to S. littoralis larvae, with a lower LC50 and significant effects on larval weight gain [].
Q2: What insect cell lines were used to study the cytotoxicity of this compound, and what were the findings?
A: A study investigating the cytotoxicity of various allyl esters, including this compound, employed a diverse range of insect cell lines representing different species and tissues []. These included embryonic cells from Drosophila melanogaster (S2) and Spodoptera exigua (Se4), fat body cells from Leptinotarsa decemlineata (CPB), ovarian cells from Bombyx mori (Bm5), and midgut cells from Choristoneura fumiferana (CF203). The research revealed significant variations in this compound's cytotoxicity depending on the cell line, with CF203 cells (midgut) displaying the highest sensitivity.
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